N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride
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Overview
Description
The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazoles are known for their wide range of biological activities and are used in a variety of medicinal drugs .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopies .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to undergo a variety of chemical reactions, often serving as versatile intermediates in the synthesis of a wide range of chemical compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Anticancer Screening
A novel series of hydroxy and non-hydroxy long chain substituted 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles were synthesized, including compounds derived from a similar structural group as N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride. These compounds demonstrated cytotoxic (or antiproliferative) activity against various human cell lines, including Hep3B (human hepatocellular carcinoma), MCF 7 (human breast adenocarcinoma), and HeLa (human cervical carcinoma) cell lines (Varshney et al., 2015).
Antiprotozoal Activity
Research on a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, structurally related to the compound , showed strong antiprotozoal activity. These compounds were tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing activities superior to metronidazole (Pérez‐Villanueva et al., 2013).
Crystal Structure Analysis
The crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was explored, providing insights into the molecular arrangement and interactions in crystal structures of compounds related to this compound (Aydın et al., 2017).
Synthesis of Benzimidazole Derivatives
A study detailed the synthesis of mono- and disubstituted benzimidazoles, relevant to the chemical group of the compound . This research contributes to the understanding of the chemical properties and potential applications of these benzimidazole derivatives (Mickevičienė et al., 2014).
Antimicrobial Activity
A compound structurally similar to this compound, 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide, was shown to have significant antimicrobial action. This highlights the potential of such compounds in pharmacological applications (Ch, 2022).
Anti-Inflammatory Studies
Certain derivatives of benzimidazoles, closely related to the compound , showed significant anti-inflammatory activity in a carrageenan-induced paw edema bio-assay in rats. This suggests potential therapeutic applications for such compounds (KunnambathKrishnakumar et al., 2013).
Mechanism of Action
Target of Action
The benzimidazole moiety, a key structural component of this compound, is known to exhibit diverse pharmacological activities . It has been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets, leading to various changes . For instance, some benzimidazole derivatives have shown potent antibacterial activities .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Benzimidazole derivatives have been reported to exhibit various effects at the molecular and cellular levels, contributing to their diverse pharmacological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.ClH/c1-3-13-8-7-11-14-10-6-4-5-9(2)12(10)15-11;/h4-6,13H,3,7-8H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKUHHOOYZDIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(C=CC=C2N1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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